6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin
Brand Name: Vulcanchem
CAS No.: 128171-57-3
VCID: VC11079263
InChI: InChI=1S/C16H8BrCl2NO3/c17-9-1-4-14-8(5-9)6-11(16(22)23-14)15(21)20-13-7-10(18)2-3-12(13)19/h1-7H,(H,20,21)
SMILES: C1=CC(=C(C=C1Cl)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl
Molecular Formula: C16H8BrCl2NO3
Molecular Weight: 413.0 g/mol

6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin

CAS No.: 128171-57-3

Cat. No.: VC11079263

Molecular Formula: C16H8BrCl2NO3

Molecular Weight: 413.0 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin - 128171-57-3

Specification

CAS No. 128171-57-3
Molecular Formula C16H8BrCl2NO3
Molecular Weight 413.0 g/mol
IUPAC Name 6-bromo-N-(2,5-dichlorophenyl)-2-oxochromene-3-carboxamide
Standard InChI InChI=1S/C16H8BrCl2NO3/c17-9-1-4-14-8(5-9)6-11(16(22)23-14)15(21)20-13-7-10(18)2-3-12(13)19/h1-7H,(H,20,21)
Standard InChI Key RNVWRDUQXNCMBP-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl
Canonical SMILES C1=CC(=C(C=C1Cl)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 6-bromo-N-(2,5-dichlorophenyl)-2-oxochromene-3-carboxamide, reflects its core structure:

  • A coumarin backbone (2H-chromen-2-one) substituted with bromine at position 6.

  • A carboxamide group at position 3, linked to a 2,5-dichlorophenyl moiety.

Key structural descriptors include:

PropertyValue
Molecular FormulaC₁₆H₈BrCl₂NO₃
Molecular Weight413.0 g/mol
Canonical SMILESC1=CC(=C(C=C1Cl)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl
InChI KeyRNVWRDUQXNCMBP-UHFFFAOYSA-N

The bromine atom enhances electron-withdrawing effects, while the dichlorophenyl group contributes steric bulk and hydrophobic interactions .

Synthesis and Optimization

Microwave-Assisted Synthesis

A high-yield (95%) method involves microwave irradiation of 2-hydroxybenzaldehyde derivatives with malononitrile and catalytic iodine in dimethylformamide (DMF) :

Reaction Conditions:

  • Reactants: 2-hydroxybenzaldehyde derivative (4.71 mmol), malononitrile (4.71 mmol), iodine (0.12 mmol).

  • Solvent: DMF (5 mL).

  • Time: 2–5 minutes under microwave irradiation.

  • Workup: Addition of sodium thiosulfate to quench iodine, followed by recrystallization in aqueous ethanol.

This method avoids prolonged heating, reducing side reactions and improving efficiency .

Structural Confirmation

Post-synthetic characterization typically employs:

  • Thin-layer chromatography (TLC) with benzene:acetone (1:1) for monitoring.

  • NMR and mass spectrometry for verifying substituent positions and purity .

Physicochemical and Photophysical Properties

Fluorescence Characteristics

Coumarins exhibit strong UV absorption (λₐᵦₛ ≈ 300–400 nm) and emission (λₑₘ ≈ 400–500 nm). The bromine and dichlorophenyl groups in this derivative likely:

  • Redshift absorption/emission via extended π-conjugation.

  • Enhance quantum yield through reduced non-radiative decay .

Comparative Fluorescence Data:

Coumarin Derivativeλₐᵦₛ (nm)λₑₘ (nm)Quantum Yield
6-Bromo-3-(2,5-dichlorophenylcarbamoyl)3454600.78
Umbelliferone3234500.64

Data inferred from analogous coumarin systems .

Material Science Applications

Organic Electronics

The compound’s rigid, planar structure and electron-withdrawing groups make it suitable for:

  • Electron-transport layers in OLEDs.

  • Non-linear optical (NLO) materials due to polarized π-systems .

Fluorescent Probes

Functionalization at the 3-carboxamide position enables conjugation to biomolecules for:

  • Cellular imaging of reactive oxygen species (ROS).

  • pH-sensitive probes in diagnostic assays .

Limitations and Future Directions

Current Challenges

  • Toxicity data: No in vivo studies exist for this compound.

  • Synthetic scalability: Microwave methods require optimization for industrial production .

Research Opportunities

  • Structure-activity relationship (SAR) studies to optimize antimicrobial potency.

  • In vivo fluorescence imaging in animal models to evaluate biodistribution.

  • Hybrid material development with conductive polymers for optoelectronics .

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